molecular formula C7H10BNO4S B582189 6-(Ethanesulfonyl)pyridine-3-boronic acid CAS No. 1256345-84-2

6-(Ethanesulfonyl)pyridine-3-boronic acid

Cat. No. B582189
CAS RN: 1256345-84-2
M. Wt: 215.03
InChI Key: NAHDBJRIKJSJMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(Ethanesulfonyl)pyridine-3-boronic acid” is a chemical compound . It is a type of boronic acid, which is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .


Synthesis Analysis

The synthesis of boronic acids like “6-(Ethanesulfonyl)pyridine-3-boronic acid” often involves the addition of organometallic reagents to boranes . Over-borylation of alkynes was problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has since been found to readily revert back to the mono-borylated alkene .


Molecular Structure Analysis

The molecular structure of “6-(Ethanesulfonyl)pyridine-3-boronic acid” involves the formation of a five- or six-membered boronic cyclic ester in aqueous media . The hydrogen bonding interactions of the resulting 2D and 3D assemblies involve at least one of the following charge-assisted synthons: –B (OH) 2 ⋯ − OOCR, RCOOH⋯ − OOCR or PyN + –H⋯ − OOCR .


Chemical Reactions Analysis

Boronic acids like “6-(Ethanesulfonyl)pyridine-3-boronic acid” are used in Suzuki–Miyaura (SM) coupling reactions . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Scientific Research Applications

Sensing Applications

Boronic acids, including pyridinylboronic acids, are increasingly utilized in diverse areas of research, including various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This could potentially be applied to “6-(Ethanesulfonyl)pyridine-3-boronic acid”.

Protein Manipulation and Modification

Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling . This suggests potential applications in protein research and biochemistry.

Therapeutics Development

Boronic acids have been used in the development of therapeutics . While specific applications for “6-(Ethanesulfonyl)pyridine-3-boronic acid” are not mentioned, it’s possible that this compound could have similar uses.

Separation Technologies

Boronic acids have been used in separation technologies . They can form cyclic esters with carbohydrate derivatives, which have been applied extensively in glycoscience, including in the sensing and separation of carbohydrate derivatives .

Suzuki-Miyaura Cross-Coupling Reactions

Pyridinylboronic acids can be used as reagents for phosphine-free Suzuki-Miyaura cross-coupling reactions . This is a type of reaction that couples two organic compounds to form a larger one.

Synthesis of Potential Cancer Therapeutics

Pyridinylboronic acids have been used in the preparation of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors . This suggests that “6-(Ethanesulfonyl)pyridine-3-boronic acid” could potentially be used in similar applications.

Mechanism of Action

Target of Action

6-(Ethanesulfonyl)pyridine-3-boronic acid is a type of organoboron compound . The primary targets of this compound are the transition metals used in carbon-carbon bond forming reactions, such as palladium .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group . Transmetalation then occurs, where the organoboron compound (like our compound of interest) transfers the organic group from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is a key biochemical pathway affected by this compound . This pathway is crucial for forming carbon-carbon bonds, a fundamental process in organic synthesis . The downstream effects include the formation of new organic compounds through the creation of these bonds .

Pharmacokinetics

Organoboron compounds are generally known for their stability and environmental benignity , which may influence their bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants present in the SM cross-coupling reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-(Ethanesulfonyl)pyridine-3-boronic acid. The SM cross-coupling reaction is known for its mild and functional group tolerant reaction conditions , suggesting that it can occur effectively in a variety of environments.

Safety and Hazards

According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the research and application of “6-(Ethanesulfonyl)pyridine-3-boronic acid” and similar boronic acids could involve their use in the synthesis of more complex organic compounds. For instance, the polyethyleneimine (PEI)-assisted 6-aminopyridine-3-boronic acid functionalized magnetic nanoparticles (MNPs) were developed to capture efficiently cis-diol-containing polyphenols under neutral condition .

properties

IUPAC Name

(6-ethylsulfonylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO4S/c1-2-14(12,13)7-4-3-6(5-9-7)8(10)11/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHDBJRIKJSJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)S(=O)(=O)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681620
Record name [6-(Ethanesulfonyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Ethanesulfonyl)pyridine-3-boronic acid

CAS RN

1256345-84-2
Record name [6-(Ethanesulfonyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.